Amisulbrom

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREATYVWRHIPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058063 | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C) | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 at 20 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine powder | |

CAS No. |

348635-87-0 | |

| Record name | Amisulbrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348635-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulbrom [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348635870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULBROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM460IQC3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128.6-130.0 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Amisulbrom synthesis pathway and key intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Amisulbrom, a potent fungicide. The document outlines the key chemical transformations, intermediate compounds, and experimental protocols based on publicly available patent literature.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available compound 6-fluoro-2-methylindole. The overall pathway involves the bromination of the indole ring, followed by a sulfamoyl-triazole group's introduction to the indole nitrogen. The key intermediates in this process are 6-fluoro-2-methylindole and 3-bromo-6-fluoro-2-methylindole.

Synthesis of Key Intermediates

Step 1: Synthesis of 3-bromo-6-fluoro-2-methylindole

The first key step is the regioselective bromination of 6-fluoro-2-methylindole at the C3 position of the indole ring. This reaction is typically carried out using a brominating agent in a suitable solvent.

Experimental Protocol:

A solution of 6-fluoro-2-methylindole is prepared in a solvent such as toluene. To this solution, dimethyl sulfoxide is added under a nitrogen atmosphere. The mixture is then cooled, and a 47% aqueous solution of hydrogen bromide is added dropwise while maintaining a low temperature. The reaction is stirred for several hours to ensure complete bromination. Following the reaction, the mixture is worked up by adding water and a base, such as sodium hydroxide, to neutralize the acid. The organic layer containing the product is then separated and washed with water.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-fluoro-2-methylindole | 149.17 | 232.3 g | 1.558 |

| Toluene | 92.14 | 1162 g | - |

| Dimethyl sulfoxide | 78.13 | 133.9 g | 1.713 |

| 47% Hydrogen Bromide | 80.91 | 455.9 g | 2.648 |

Table 1: Reactants and Reagents for the Synthesis of 3-bromo-6-fluoro-2-methylindole

Final Synthesis of this compound

The final step in the synthesis involves the N-sulfonylation of 3-bromo-6-fluoro-2-methylindole. This is achieved by reacting the intermediate with a sulfamoyl-triazole derivative. The exact nomenclature of this reagent can vary in literature, with one key patent referring to it as 3-chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-3-chlorosulfonyl-1,2,4-triazole. It is understood to be a reactive sulfonyl chloride derivative of a dimethylsulfamoyl-substituted triazole.

Experimental Protocol:

The solution of 3-bromo-6-fluoro-2-methylindole in toluene from the previous step is cooled under a nitrogen atmosphere. A solution of 30% sodium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium bromide, are added. A solution of the sulfonylating agent in toluene is then added dropwise while maintaining a temperature of -5 to 0°C. The reaction mixture is stirred for several hours at this temperature. After the reaction is complete, the mixture is washed with water and an aqueous solution of sodium bicarbonate. The organic layer is then concentrated, and the crude this compound is purified by crystallization from a solvent system like ethyl acetate/hexane.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-bromo-6-fluoro-2-methylindole | 228.06 | (from 1.558 mol of starting material) | ~1.558 |

| Toluene | 92.14 | 2986 g | - |

| 30% Sodium Hydroxide | 40.00 | 311.5 g | 2.336 |

| Tetrabutylammonium Bromide | 322.37 | 5.02 g | 0.0156 |

| 3-chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-1,2,4-triazole | ~274.7 | 511.2 g | 1.860 |

Table 2: Reactants and Reagents for the Synthesis of this compound

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthesis pathway of this compound from 6-fluoro-2-methylindole.

Physicochemical properties of Amisulbrom including solubility and stability

A Technical Guide to the Physicochemical Properties of Amisulbrom

Introduction

This compound (IUPAC name: 3-bromo-N',N-dimethyl-N-[1,2,4-triazol-1-yl(sulfonyl)]-6-fluoro-2-methyl-1H-indole-1-sulfonamide) is a sulfonamide fungicide highly effective against a range of Oomycete pathogens, which cause destructive plant diseases such as late blight and downy mildew.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of this compound's physicochemical properties is paramount for optimizing formulation, assessing environmental fate, and ensuring efficacy and safety. This guide provides an in-depth overview of its core properties, with a specific focus on solubility and stability, supported by experimental methodologies and mechanistic diagrams.

Core Physicochemical Properties

This compound is a fine, odorless powder.[2] Its fundamental physicochemical characteristics are summarized in the table below. The high Log P value of 4.4 indicates its lipophilic nature, which influences its solubility profile and biological interactions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BrFN₅O₄S₂ | [2] |

| Molecular Weight | 466.3 g/mol | [2] |

| Melting Point | 128.6 - 130.0 °C | [2] |

| Density | 1.61 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 1.8 x 10⁻⁵ mPa at 25 °C | [2] |

| Log P (Kow) | 4.4 | [2] |

| Henry's Law Constant | 2.8 x 10⁻⁵ Pa m³/mol at 25 °C | [2] |

Solubility Profile

This compound's solubility is a critical factor for its formulation and bioavailability. It exhibits low aqueous solubility but is readily soluble in several organic solvents.

Aqueous Solubility

The solubility of this compound in water is very low, measured at 0.11 mg/L at 20°C.[2] Studies in various natural water sources have shown some variability, with solubility ranging from 0.22 mg/L in distilled water to 2.36 mg/L in pond water, suggesting that dissolved organic and inorganic matter can influence its solubility.[3]

Solubility in Organic Solvents

In contrast to its low water solubility, this compound is highly soluble in several organic solvents. This property is crucial for the development of suspension concentrate (SC) formulations and for extraction procedures in analytical chemistry.[4]

| Solvent | Solubility (g/L at 20°C) | Source |

| Acetone | >250 | [2] |

| Dichloromethane | >250 | [2] |

| Ethyl Acetate | >250 | [2] |

| Toluene | 88.63 | [2] |

| Methanol | 10.11 | [2] |

| n-Octanol | 2.599 | [2] |

| Hexane | 0.264 | [2] |

Stability Profile

The stability of this compound under various environmental conditions dictates its persistence, degradation pathways, and storage requirements.

Hydrolytic Stability

The hydrolysis of this compound is highly dependent on pH. It is stable in acidic and neutral aqueous solutions at room temperature.[5][6][7] However, its degradation accelerates significantly under alkaline conditions.[5][6][7] Three primary hydrolysis products have been identified in buffer solutions at pH 9.0.[5][6]

| pH | Temperature (°C) | Half-life (DT₅₀) | Source |

| 4.0 | 20 | 106.1 days | [1] |

| 7.0 | 20 | 87.1 days | [1] |

| 9.0 | 25 | 4.5 days | [5][6][7] |

| 9.0 | 20 | 7.0 days | [1] |

The hydrolysis kinetics at pH 9.0 can be described by the equation: k = 1.0234 × 10¹⁰ exp (-61.3760/R·T).[5][6][7]

Photolytic and Thermal Stability

This compound undergoes direct photolysis, with degradation rates influenced by pH. In basic solutions (pH 9.0), the photolysis rate is approximately 2.5 to 2.8 times faster than in acidic or neutral solutions under a low-pressure mercury lamp.[8] The quantum yield has been determined to be 0.19 molecules per photon at pH 4 and 25°C.

Regarding its thermal and storage stability, this compound is robust. Key findings include:

-

Ambient Storage: Stable for at least two years under ambient conditions.

-

Elevated Temperature: Stable when stored at 54°C for 14 days.

-

In-Product Storage: In studies on grapes, potatoes, and tomatoes, this compound was stable for 12 months when stored at or below -18°C. In cucumber, no significant loss was observed at -20°C, but degradation occurred at 4°C and 25°C over 120 hours.[9]

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound is classified as a Quinone inside Inhibitor (QiI).[1] Its fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain, which is essential for cellular respiration and ATP production. This compound specifically binds to the Qi center of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer from ubiquinol to cytochrome c.[1] This inhibition halts the respiratory process, leading to fungal cell death.

Experimental Protocols

Standardized methodologies are essential for the accurate determination of this compound's properties and residues.

Protocol: Determination of Hydrolytic Stability

This protocol outlines a general procedure for assessing the rate of hydrolysis of this compound in aqueous solutions.

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals.

-

Analysis: Immediately analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), to quantify the remaining concentration of the parent this compound.[7]

-

Data Analysis: Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. The rate constant (k) is derived from the slope of the line, and the half-life (DT₅₀) is calculated as ln(2)/k.

-

Product Identification: To identify hydrolysis products, analyze samples using advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS).[5]

Protocol: General Workflow for Residue Analysis

This workflow describes a common procedure for extracting and quantifying this compound residues from agricultural commodities.[10][11][12]

-

Extraction: A homogenized sample (e.g., fruits, vegetables) is extracted with an acetonitrile/water mixture.[10] For samples with high lipid content, an additional n-hexane/acetonitrile partition step may be employed.[12]

-

Cleanup: The crude extract is purified to remove interfering co-extractives. This is commonly achieved using Solid-Phase Extraction (SPE) with cartridges like octadecylsilanized silica gel or Florisil, or through liquid-liquid extraction (LLE).[10][11][12]

-

Quantification and Confirmation: The purified extract is concentrated and reconstituted in a suitable solvent. The concentration of this compound is determined using HPLC with UV detection (HPLC-UVD).[11][12] Identity is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Conclusion

This compound is a potent fungicide characterized by its lipophilic nature, low aqueous solubility, and pH-dependent stability. It is stable under acidic and neutral conditions but degrades rapidly in alkaline environments. Its specific mechanism of action, the inhibition of mitochondrial Complex III, provides a clear target for its fungicidal activity. The detailed solubility and stability data, along with the established analytical protocols presented in this guide, offer valuable technical information for professionals engaged in the research, development, and risk assessment of this important agricultural compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C13H13BrFN5O4S2 | CID 10238657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Hydrolysis of this compound in Buffer Solutions and Natural Water Samples: Kinetics and Products Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of this compound in Buffer Solutions and Natural Water Samples: Kinetics and Products Identification - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Determination of this compound Residues in Agricultural Commodities Using HPLC-UVD/MS | Semantic Scholar [semanticscholar.org]

Amisulbrom's Impact on Oomycete Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulbrom is a potent and specific inhibitor of cellular respiration in oomycetes, a class of destructive plant pathogens. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its targeted disruption of the mitochondrial electron transport chain. The document summarizes key quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and illustrates the core concepts through signaling pathway and workflow diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of novel oomycete control agents.

Introduction: Oomycetes and the Importance of Cellular Respiration

Oomycetes, also known as water molds, are a group of filamentous protists that includes some of the most devastating plant pathogens, such as Phytophthora infestans (the causal agent of late blight of potato and tomato) and Plasmopara viticola (the causal agent of downy mildew of grapevine). Unlike true fungi, oomycetes have diploid vegetative hyphae and cell walls primarily composed of cellulose and β-glucans. However, they share a common reliance on aerobic cellular respiration for energy production, making the mitochondrial electron transport chain (ETC) a critical target for chemical control.

The oomycete ETC is comprised of a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. This system facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen), creating a proton gradient that drives the synthesis of ATP, the primary energy currency of the cell.

Mechanism of Action: this compound as a Qi Site Inhibitor

This compound is a fungicide belonging to the Quinone inside (Qi) inhibitors class. Its primary mode of action is the inhibition of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial respiratory chain[1][2][3].

Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex is a crucial enzyme in the ETC, catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis. The complex has two distinct quinone-binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site.

This compound specifically binds to the Qi site of the cytochrome b subunit (Cyt b), the catalytic core of the cytochrome bc1 complex[1][2]. This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, effectively disrupting the Q-cycle and halting the electron flow through the ETC. The inhibition of the cytochrome bc1 complex leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.

The following diagram illustrates the oomycete mitochondrial electron transport chain and the specific site of action of this compound.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound has been quantified against various oomycete species and developmental stages. The following tables summarize key inhibitory concentration data.

| Oomycete Species | Parameter | Value (µg/mL) | Reference |

| Phytophthora litchii (147 isolates) | Average EC₅₀ (mycelial growth) | 0.24 ± 0.11 | [1][2] |

| Phytophthora infestans | EC₅₀ (zoospore release) | 0.016 | [4] |

| Phytophthora infestans | EC₅₀ (zoospore motility) | 0.0002 | [4] |

| Phytophthora infestans | EC₅₀ (cystospore germination) | 0.061 | [4] |

| Table 1: In vitro sensitivity of Phytophthora species to this compound. |

Molecular Basis of Resistance

Resistance to this compound in oomycete populations can emerge through specific point mutations in the cytochrome b gene (cytb), which encodes the target protein. These mutations can alter the amino acid sequence of the Qi binding pocket, thereby reducing the binding affinity of this compound.

Molecular docking studies have indicated that mutations at positions H15Y and G30E in the cytochrome b protein of Phytophthora litchii can decrease the binding energy between this compound and its target, leading to resistance[1][2].

The diagram below illustrates the mechanism of resistance to this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effect of this compound on oomycete cellular respiration.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of this compound on oomycete respiration.

Oomycete Mitochondrial Isolation (Adapted Protocol)

This protocol is adapted from general fungal and plant mitochondrial isolation procedures and should be optimized for the specific oomycete species.

Materials:

-

Freshly grown oomycete mycelia

-

Mitochondrial Isolation Buffer (MIB): 0.4 M mannitol, 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 0.2% (w/v) bovine serum albumin (BSA), 5 mM β-mercaptoethanol (added fresh).

-

Wash Buffer (WB): 0.4 M mannitol, 20 mM Tris-HCl (pH 7.2), 1 mM EGTA.

-

Mortar and pestle, pre-chilled

-

Liquid nitrogen

-

Cheesecloth

-

Centrifuge and rotor capable of 20,000 x g

-

Dounce homogenizer

Procedure:

-

Harvest fresh mycelia and gently blot dry.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powdered mycelia in ice-cold MIB (approximately 5 mL per gram of fresh weight).

-

Filter the homogenate through four layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at 2,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in WB. A Dounce homogenizer can be used for gentle resuspension.

-

Repeat the centrifugation at 20,000 x g for 20 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of WB.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption

Oxygen consumption rates can be measured polarographically using a Clark-type oxygen electrode.

Materials:

-

Isolated oomycete mitochondria

-

Respiration Buffer (RB): 0.3 M mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, 10 mM Tris-HCl (pH 7.2).

-

Substrates: e.g., 10 mM succinate (for Complex II-driven respiration) or a combination of 10 mM pyruvate and 5 mM malate (for Complex I-driven respiration).

-

ADP solution (e.g., 100 mM).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Clark-type oxygen electrode system.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add RB to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the isolated mitochondria to the chamber (e.g., 0.2-0.5 mg of mitochondrial protein).

-

Record the basal rate of oxygen consumption.

-

Add the respiratory substrate(s) and record the substrate-dependent respiration rate.

-

Initiate state 3 respiration by adding a known amount of ADP.

-

Once a steady state 4 respiration is achieved (ADP is consumed), add different concentrations of this compound (or the solvent control) and record the inhibition of oxygen consumption.

-

Calculate the rate of oxygen consumption and determine the IC₅₀ value for this compound.

Cytochrome bc1 Complex (Cytochrome c Reductase) Activity Assay

The activity of the cytochrome bc1 complex can be measured spectrophotometrically by monitoring the reduction of cytochrome c.

Materials:

-

Isolated oomycete mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

-

Cytochrome c (oxidized form)

-

Decylubiquinol (DBH₂) as a substrate (can be synthesized or purchased).

-

This compound stock solution.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and cytochrome c (e.g., 50 µM).

-

Add the isolated mitochondria (e.g., 10-20 µg of protein).

-

Add different concentrations of this compound or the solvent control and incubate for a few minutes.

-

Initiate the reaction by adding DBH₂ (e.g., 50 µM).

-

Monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c has a maximum absorbance) over time.

-

Calculate the initial rate of cytochrome c reduction and determine the IC₅₀ value for this compound.

Conclusion

This compound is a highly effective inhibitor of oomycete cellular respiration, targeting the Qi site of the cytochrome bc1 complex. This mode of action disrupts the mitochondrial electron transport chain, leading to a cessation of ATP production and subsequent cell death. Understanding the molecular interactions between this compound and its target, as well as the mechanisms of resistance, is crucial for the development of sustainable disease management strategies. The experimental protocols outlined in this guide provide a framework for further research into the efficacy of this compound and the discovery of novel respiratory inhibitors for the control of oomycete pathogens.

References

- 1. The cytochrome bc1 complex inhibitor Ametoctradin has an unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resistance Risk and Resistance-Related Point Mutations in Target Protein Cyt b of the Quinone Inside Inhibitor this compound in Phytophthora litchii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Amisulbrom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulbrom is a potent sulfonamide fungicide highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[1] Developed by Nissan Chemical Industries, it offers a unique mode of action, targeting the mitochondrial respiratory chain in these destructive organisms. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in research and development.

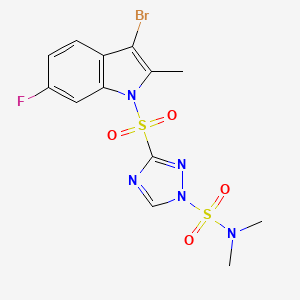

Molecular Structure and Identifiers

This compound, with the IUPAC name 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide, possesses a complex molecular architecture that is key to its fungicidal activity.[1] Its structure is characterized by a bromo-fluoro-methyl-indole ring linked to a dimethyl-triazole-sulfonamide group.

Molecular Structure of this compound.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide[1] |

| CAS Number | 348635-87-0[1] |

| Chemical Formula | C13H13BrFN5O4S2[1] |

| Molecular Weight | 466.31 g/mol [2] |

| InChI Key | BREATYVWRHIPIY-UHFFFAOYSA-N[3] |

| SMILES | Cc1c(c2ccc(cc2n1S(=O)(=O)c3ncn(n3)S(=O)(=O)N(C)C)F)Br[3] |

Chemical and Physical Properties

The physicochemical properties of this compound influence its behavior in biological and environmental systems. These properties are summarized in the table below.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Melting Point | 128-132 °C[2] |

| Boiling Point | 651.5 ± 65.0 °C (Predicted)[2] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted)[2] |

| Solubility | DMSO (Sparingly), Methanol (Slightly, Sonicated)[2] |

| pKa | -5.12 ± 0.50 (Predicted)[2] |

| LogP | 1.980 (Estimated)[2] |

| Appearance | White to pale yellow crystalline solid[4][5] |

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain (ETC) in oomycetes. Specifically, it acts as a Quinone inside (Qi) inhibitor of the cytochrome bc1 complex, also known as Complex III.[4][5] By binding to the Qi site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. This inhibition leads to a cascade of downstream effects, ultimately causing cell death in the target pathogen.

This compound's inhibition of the mitochondrial electron transport chain.

The inhibition of Complex III by this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. This cascade of events includes mitochondrial dysfunction, apoptosis (programmed cell death), and cell cycle arrest.[6]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates. While specific patented methodologies may vary in reagents and conditions, a general synthetic outline is as follows:

General synthetic workflow for this compound.

Step 1: N-Sulfonylation of 3-bromo-6-fluoro-2-methylindole 3-bromo-6-fluoro-2-methylindole is reacted with 1H-1,2,4-triazole-1-sulfonyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

Step 2: Reaction with Chlorosulfonyl Isocyanate The resulting indolyl sulfonyl triazole intermediate is then reacted with chlorosulfonyl isocyanate in an inert solvent like dichloromethane. This step introduces the sulfonyl isocyanate group, which is a precursor to the final sulfonamide.

Step 3: Formation of the Sulfonamide The product from the previous step is treated with dimethylamine in situ. The dimethylamine displaces the chlorine atom on the sulfonyl isocyanate group to form the final N,N-dimethylsulfonamide moiety of this compound.

Purification The crude this compound is then purified, typically by crystallization from a suitable solvent system such as ethyl acetate/hexane, to yield the final product as a crystalline solid.

Efficacy Testing against Oomycetes (e.g., Phytophthora infestans)

The following protocol outlines a general method for evaluating the in-vivo efficacy of this compound against late blight of potato caused by Phytophthora infestans.

Materials:

-

Potato plants (a susceptible variety, e.g., 'Kufri Chandramukhi')

-

Phytophthora infestans culture

-

This compound formulation (e.g., 20% SC)

-

Sterile distilled water

-

Spraying equipment

-

Growth chambers or greenhouse with controlled environment

Procedure:

-

Plant Cultivation: Grow potato plants in pots under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 6-8 leaves).

-

Inoculum Preparation: Prepare a sporangial suspension of P. infestans from a fresh culture by flooding the culture plates with sterile distilled water and gently scraping the surface. Adjust the concentration of the suspension to a predetermined level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

-

Fungicide Application: Prepare different concentrations of this compound in water. Spray the potato plants with the fungicide solutions until runoff. Include a control group sprayed only with water. Allow the plants to dry completely.

-

Inoculation: Inoculate the treated and control plants by spraying them with the P. infestans sporangial suspension.

-

Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) at an optimal temperature for disease development (e.g., 18-22°C) for 24-48 hours to allow for infection.

-

Disease Assessment: After the incubation period, move the plants to a greenhouse with conditions conducive to disease progression. Assess the disease severity on the leaves at regular intervals (e.g., 7 and 14 days post-inoculation) using a standardized disease rating scale (e.g., 0-9 scale, where 0 = no disease and 9 = >75% leaf area infected).

-

Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Residue Analysis in Agricultural Commodities

This protocol provides a general method for the determination of this compound residues in agricultural samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Homogenized agricultural sample (e.g., fruits, vegetables)

-

Acetonitrile

-

Water (HPLC grade)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

This compound analytical standard

-

LC-MS system

Procedure:

-

Extraction: Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add water and allow to soak. Add acetonitrile and homogenize at high speed.

-

Salting-out and Partitioning: Add sodium chloride and anhydrous magnesium sulfate to the tube, vortex thoroughly, and centrifuge. The addition of salts induces phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate (and GCB if necessary). Vortex and centrifuge. The sorbents remove interfering matrix components.

-

LC-MS Analysis: Filter the cleaned extract and inject an aliquot into the LC-MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor and product ions of this compound.

-

Quantification: Prepare a matrix-matched calibration curve using the this compound analytical standard. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound stands as a significant advancement in the control of oomycete pathogens due to its unique mode of action and high efficacy. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is crucial for its effective and responsible use in agriculture and for the development of new fungicidal agents. The experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the properties and applications of this important molecule.

References

- 1. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal composition containing this compound, pesticide and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents [patents.google.com]

- 5. CN104365631A - Fungicide composition containing this compound and benthiavalicarb-isopropyl and application - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Amisulbrom: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amisulbrom, a sulfonamide fungicide, is effective in controlling oomycete diseases in various crops by inhibiting the mitochondrial respiratory chain.[1][2] While valuable in agriculture, its potential impact on non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including detailed experimental methodologies and a summary of quantitative data.

Ecotoxicological Summary

This compound exhibits varying degrees of toxicity to different non-target organisms. It is recognized as posing a significant risk to aquatic species and earthworms, is moderately toxic to birds and honeybees, and has low mammalian toxicity.[3][4] The environmental risk to birds, mammals, terrestrial plants, honeybees, earthworms, and non-target arthropods has been deemed acceptable under specific use conditions, though risks to aquatic and sediment-dwelling organisms require mitigation measures such as buffer zones.[5]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data of this compound for various non-target organisms.

Table 1: Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.0515 | 96 hours | [6] |

| Danio rerio (Zebrafish) | LC50 | 0.12 | 96 hours | [6] |

| Daphnia magna (Water Flea) | EC50 | High | 48 hours | [3] |

| Algae | EC50 | - | 72-96 hours | [7] |

Table 2: Avian Species

| Species | Endpoint | Value (mg/kg bw) | Exposure Duration | Reference |

| Colinus virginianus (Bobwhite Quail) | LD50 | Moderately Toxic | Acute Oral | [3] |

| Colinus virginianus (Bobwhite Quail) | LC50 | >5000 mg ac/kg feed | 5 days | [8] |

| Anas platyrhynchos (Mallard Duck) | LC50 | >5000 mg ac/kg feed | 5 days | [8] |

| Japanese Quail | NOEC | 400 mg ac/kg feed | 22 weeks | [8] |

| Mallard Duck | NOEC | 400 mg ac/kg feed | 22 weeks | [8] |

Table 3: Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Apis mellifera (Honeybee) | LD50 | Moderately Toxic | - | [3] |

| Earthworms | LC50 | High Risk | - | [3] |

Table 4: Mammals

| Species | Endpoint | Value (mg/kg bw/day) | Exposure Duration | Reference |

| Rat | Acute Oral LD50 | >5000 | - | [6] |

| Rat, Mouse, Dog | Repeat Dose Studies | Non-specific toxicity, liver effects | - | [5] |

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD guidelines and available study information.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of this compound concentrations in a flow-through or semi-static system.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (median lethal concentration) is calculated, representing the concentration that is lethal to 50% of the test organisms.[9]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Method: Daphnids are exposed to various concentrations of this compound in a static system.

-

Observations: Immobilisation (inability to swim) is observed at 24 and 48 hours.

-

Endpoint: The EC50 (median effective concentration) is determined, indicating the concentration that immobilizes 50% of the daphnids.[9]

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Test Species: A selected species of green algae.

-

Test Duration: 72 or 96 hours.

-

Method: Algal cultures are exposed to different concentrations of this compound.

-

Observations: Algal growth (cell concentration) is measured daily.

-

Endpoint: The EC50 is calculated based on the reduction in growth or growth rate.[9]

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Species: Bobwhite quail (Colinus virginianus) or other suitable species.

-

Method: A single oral dose of this compound is administered to the birds. A limit test, LD50-slope test, or LD50-only test can be performed.[1]

-

Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.[10]

-

Endpoint: The LD50 (median lethal dose) is determined.[11]

Avian Dietary Toxicity Test (based on OECD Guideline 205)

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Duration: 5 days of exposure followed by a 3-day observation period.[12]

-

Method: Birds are fed a diet containing various concentrations of this compound.[13]

-

Observations: Mortality, body weight, food consumption, and signs of toxicity are recorded.[13]

-

Endpoint: The LC50 (median lethal concentration) in the diet is calculated.[11]

Terrestrial Invertebrate Toxicity Testing

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Test Species: Eisenia fetida.

-

Test Duration: 14 days.

-

Method: Earthworms are exposed to artificial soil treated with different concentrations of this compound.

-

Observations: Mortality and sublethal effects (e.g., weight change) are assessed.

-

Endpoint: The LC50 is determined.[6]

Honeybee Acute Contact and Oral Toxicity Tests (based on OECD Guidelines 214 and 213)

-

Test Species: Honeybee (Apis mellifera).

-

Method:

-

Contact: Bees are topically exposed to a range of this compound doses.

-

Oral: Bees are fed a sucrose solution containing different concentrations of this compound.

-

-

Observations: Mortality is recorded at 24, 48, and 72 hours.

-

Endpoint: The LD50 is calculated for both contact and oral exposure.[6]

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[1][2] This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

A study on human trophoblast and endometrial cells has shed light on the potential downstream signaling effects of this compound.[14] This study suggests that this compound-induced mitochondrial dysfunction and excessive ROS accumulation can lead to the dephosphorylation of proteins in the PI3K/AKT signaling pathway.[14] The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. Its inhibition can trigger apoptosis (programmed cell death) and cell cycle arrest.[14] While this study was conducted on human cells, it provides a plausible model for the cytotoxic effects of this compound in non-target organisms.

In zebrafish embryos, exposure to this compound has been shown to induce oxidative stress and apoptosis, supporting the proposed mechanism of action.[15][16]

Caption: Proposed signaling pathway of this compound toxicity.

Conclusion

The toxicological profile of this compound indicates a notable risk to aquatic organisms and earthworms, with moderate toxicity to other non-target species like birds and bees. Its mechanism of action, centered on the disruption of mitochondrial respiration, can lead to oxidative stress and subsequent cellular damage, including apoptosis and cell cycle arrest. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting accurate environmental risk assessments and for the development of safer agricultural practices. Further research into the specific signaling pathways affected in a wider range of non-target organisms would provide a more complete picture of this compound's ecotoxicological impact.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nc3rs.org.uk [nc3rs.org.uk]

- 3. oecd.org [oecd.org]

- 4. This compound | C13H13BrFN5O4S2 | CID 10238657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. researchgate.net [researchgate.net]

- 8. apvma.gov.au [apvma.gov.au]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces mitochondrial dysfunction, leading apoptosis and cell cycle arrest in human trophoblast and endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. boerenlandvogels.nl [boerenlandvogels.nl]

Amisulbrom's Impact on Mitochondrial Complex III in Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulbrom is a potent fungicide belonging to the Quinone inside Inhibitor (QiI) class, a critical group of agrochemicals for managing diseases caused by oomycete pathogens. Oomycetes, such as Phytophthora and Plasmopara species, are responsible for devastating diseases in a wide range of crops, leading to significant economic losses worldwide. The unique mode of action of this compound, targeting the mitochondrial respiratory chain, makes it an effective tool in disease management strategies, particularly in combating resistance to other fungicide classes. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its interaction with mitochondrial complex III, and the subsequent physiological and cellular consequences for the pathogen.

Mechanism of Action: Targeting the Qi Site of Mitochondrial Complex III

This compound's fungicidal activity stems from its specific inhibition of the cytochrome bc1 complex, also known as mitochondrial complex III, a crucial enzyme in the electron transport chain of cellular respiration.[1] This complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis.

This compound specifically binds to the Quinone 'inside' (Qi) binding site on cytochrome b, one of the key subunits of complex III.[1] This binding event obstructs the electron transfer pathway, leading to a cascade of detrimental effects within the fungal cell. The disruption of the electron flow effectively halts ATP production, depriving the pathogen of the energy required for growth, development, and infection.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified against several key oomycete pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of the pathogen's growth or development, are a key indicator of its potency.

| Pathogen Species | This compound EC50 (µg/mL) | Developmental Stage | Reference |

| Phytophthora litchii | 0.24 ± 0.11 | Mycelial Growth | [2] |

| Phytophthora infestans | 0.016 (ppm) | Zoospore Release | [3] |

| Phytophthora infestans | 0.0002 (ppm) | Zoospore Motility | [3] |

| Phytophthora infestans | 0.061 (ppm) | Cystospore Germination | [3] |

| Plasmopara viticola | < 0.1 | Not Specified | [4] |

Experimental Protocols

Isolation of Functional Mitochondria from Oomycetes (Adapted Protocol)

This protocol provides a generalized procedure for the isolation of functional mitochondria from oomycete mycelia, adapted from standard protocols for fungal and other eukaryotic cells.[2][5]

Materials:

-

Oomycete mycelia (e.g., Phytophthora infestans) grown in liquid culture

-

Mitochondrial Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA), 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Homogenizer (e.g., Dounce homogenizer or mortar and pestle with sterile sand)

-

Refrigerated centrifuge and rotors

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Harvest mycelia from liquid culture by filtration and wash with sterile distilled water.

-

Blot the mycelia dry and determine the fresh weight.

-

Resuspend the mycelia in ice-cold MIB (approximately 5 mL per gram of fresh weight).

-

Homogenize the mycelia on ice. For mechanical homogenization, use a pre-chilled Dounce homogenizer with 15-20 strokes. For manual homogenization, grind the mycelia with sterile sand in a pre-chilled mortar and pestle.

-

Filter the homogenate through several layers of cheesecloth to remove large cellular debris.

-

Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB without BSA.

-

Repeat the centrifugation at 12,000 x g for 20 minutes at 4°C to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB without BSA.

-

Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

-

The isolated mitochondria can then be used for downstream applications such as complex III activity assays.

Mitochondrial Complex III Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria from oomycetes

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

-

Reduced Coenzyme Q2 (or decylubiquinol) as substrate

-

Cytochrome c (from bovine heart)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, cytochrome c, and the substrate (reduced Coenzyme Q2).

-

Add a known amount of the isolated mitochondrial suspension to the reaction mixture.

-

To test the inhibitory effect of this compound, add varying concentrations of the fungicide to the reaction mixture and pre-incubate for a few minutes.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

The rate of cytochrome c reduction is proportional to the activity of mitochondrial complex III.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Downstream Cellular Effects of Complex III Inhibition

The inhibition of mitochondrial complex III by this compound triggers a series of downstream events that ultimately lead to cell death.

Disruption of the Electron Transport Chain and ATP Synthesis

By blocking electron flow, this compound directly inhibits the generation of the proton gradient across the inner mitochondrial membrane. This dissipation of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a severe reduction in ATP synthesis. The resulting energy deficit compromises essential cellular processes, including growth, motility, and the synthesis of macromolecules.

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at complex III leads to an accumulation of electrons upstream. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−) and other reactive oxygen species (ROS).[6] This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Induction of Apoptosis

The combination of ATP depletion and oxidative stress can trigger a programmed cell death pathway known as apoptosis. In fungi and oomycetes, this process involves the activation of caspase-like proteases called metacaspases.[7] The apoptotic cascade leads to characteristic morphological and biochemical changes, including chromatin condensation, DNA fragmentation, and ultimately, the orderly dismantling of the cell.

Resistance to this compound

The development of resistance is a significant concern for all fungicides, and this compound is no exception. The primary mechanism of resistance to QiI fungicides involves mutations in the cytochrome b gene (cytb), which encodes the target protein.

Point mutations leading to amino acid substitutions in or near the Qi binding site can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. For example, in Phytophthora litchii, point mutations resulting in H15Y and G30E substitutions in cytochrome b have been shown to confer resistance to this compound.[2] Notably, cross-resistance between this compound and another QiI fungicide, cyazofamid, has been observed, suggesting that mutations at the Qi site can affect the binding of multiple inhibitors.[2]

Conclusion

This compound's targeted inhibition of mitochondrial complex III at the Qi site provides a highly effective mechanism for controlling oomycete pathogens. By disrupting the fundamental process of cellular respiration, this compound induces an energy crisis, oxidative stress, and ultimately, programmed cell death in the pathogen. Understanding the intricacies of this mode of action, the quantitative measures of its efficacy, and the mechanisms of resistance is paramount for the sustainable use of this important fungicide. Continued research into the molecular interactions between this compound and its target, as well as the downstream cellular consequences, will be crucial for developing novel disease management strategies and mitigating the evolution of fungicide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Functional Mitochondria from Cultured Cells and Mouse Tissues. | Semantic Scholar [semanticscholar.org]

- 6. This compound induces mitochondrial dysfunction, leading apoptosis and cell cycle arrest in human trophoblast and endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Amisulbrom in Plant Tissue Culture for Contamination Control

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Contamination of plant tissue cultures by microorganisms, including fungi and bacteria, is a persistent and often costly problem in research and commercial micropropagation. These contaminants compete with the plant tissue for nutrients, can produce phytotoxic substances, and ultimately lead to the loss of valuable plant material. While aseptic techniques are the primary line of defense, the use of antimicrobial agents incorporated into the culture medium can provide an additional layer of protection, particularly against cryptic and endophytic contaminants.

Amisulbrom is a sulfonamide fungicide that acts as a Quinone inside Inhibitor (QiI), targeting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] This mode of action disrupts the energy production in susceptible fungi, particularly Oomycetes.[2][3] While extensively used in agriculture for controlling diseases like late blight and clubroot, its application within plant tissue culture media for contamination control is not well-documented in publicly available literature.[2][4]

These application notes provide a framework for researchers to evaluate and potentially implement this compound for contamination control in their specific plant tissue culture systems. The protocols outlined below are generalized and should be adapted and optimized for the specific plant species and suspected contaminants.

Mechanism of Action: Quinone inside Inhibition

This compound inhibits cellular respiration by binding to the Qi site of the cytochrome bc1 complex in the inner mitochondrial membrane of susceptible organisms. This binding blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby halting the production of ATP.

Caption: this compound blocks the electron transport chain at the Qi site of Complex III.

Data Presentation

As there is no direct data for this compound's efficacy and phytotoxicity in plant tissue culture, the following tables provide a template for researchers to generate and organize their own data when testing this compound.

Table 1: In Vitro Efficacy of this compound against Common Tissue Culture Contaminants

| Contaminant Species | This compound Concentration (mg/L) | Mycelial Growth Inhibition (%) / Bacterial Growth Inhibition (OD600) | EC50 (mg/L) |

| Aspergillus niger | 0, 1, 5, 10, 25, 50 | Record Data | Calculate |

| Penicillium spp. | 0, 1, 5, 10, 25, 50 | Record Data | Calculate |

| Alternaria spp. | 0, 1, 5, 10, 25, 50 | Record Data | Calculate |

| Oomycete spp. | 0, 0.1, 0.5, 1, 5, 10 | Record Data | Calculate |

| Bacillus spp. | 0, 1, 5, 10, 25, 50 | Record Data | Calculate |

| Pseudomonas spp. | 0, 1, 5, 10, 25, 50 | Record Data | Calculate |

Table 2: Phytotoxicity of this compound on Various Plant Species in Vitro

| Plant Species | This compound Concentration (mg/L) | Shoot Proliferation Rate | Rooting Percentage | Callus Growth (Fresh Weight) | Observations (e.g., chlorosis, necrosis) |

| Nicotiana tabacum | 0, 1, 5, 10, 25, 50 | Record Data | Record Data | Record Data | Record Data |

| Arabidopsis thaliana | 0, 1, 5, 10, 25, 50 | Record Data | Record Data | Record Data | Record Data |

| [Your Plant Species] | 0, 1, 5, 10, 25, 50 | Record Data | Record Data | Record Data | Record Data |

Experimental Protocols

Protocol 1: Determination of In Vitro Efficacy of this compound against Fungal Contaminants

This protocol is based on the poisoned food technique to determine the effective concentration of this compound against common fungal contaminants.

Caption: Workflow for determining the in vitro efficacy of this compound.

Methodology:

-

Preparation of this compound Stock Solution:

-

Due to its low water solubility, a stock solution of this compound should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.[5] For example, dissolve 100 mg of this compound (analytical grade) in 10 mL of sterile DMSO to make a 10 mg/mL stock solution.

-

Note: The final concentration of the solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced phytotoxicity or effects on fungal growth. A solvent-only control should be included in all experiments.

-

-

Media Preparation:

-

Prepare a standard fungal culture medium such as Potato Dextrose Agar (PDA).

-

Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath. The stability of sulfonamide fungicides like this compound during autoclaving is not well-established and may lead to degradation; therefore, post-autoclave addition is recommended.[6]

-

-

Incorporation of this compound:

-

Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 mg/L). Ensure thorough mixing.

-

Pour the amended medium into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each agar plate.

-

Seal the plates and incubate them at an appropriate temperature (e.g., 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth).

-

Protocol 2: Assessment of this compound Phytotoxicity in Plant Tissue Culture

This protocol outlines the steps to evaluate the potential phytotoxic effects of this compound on a specific plant species in vitro.

Caption: Workflow for assessing the phytotoxicity of this compound.

Methodology:

-

Media Preparation with this compound:

-

Prepare the appropriate plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with the necessary plant growth regulators for your specific plant species.

-

After autoclaving and cooling the medium, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 mg/L). Include a solvent-only control.

-

Dispense the medium into sterile culture vessels.

-

-

Explant Culture:

-

Use healthy, uniform plant explants (e.g., nodal segments, shoot tips, or callus).

-

Place one explant in each culture vessel.

-

-

Incubation:

-

Incubate the cultures under standard growth conditions (temperature, photoperiod, and light intensity) for your plant species.

-

-

Data Collection and Analysis:

-

After a defined culture period (e.g., 4-6 weeks), record data on various growth parameters, including:

-

Statistically analyze the data to determine the highest concentration of this compound that does not cause significant negative effects on plant growth and development.

-

Concluding Remarks

The application of this compound in plant tissue culture for contamination control is a promising area for investigation, particularly for Oomycete contaminants. However, due to the lack of established protocols, it is imperative for researchers to conduct thorough in-house validation. By systematically determining the in vitro efficacy against relevant contaminants and assessing the phytotoxicity on the specific plant species of interest, researchers can develop a reliable protocol for their unique laboratory conditions. The general methodologies provided here serve as a starting point for such investigations. It is crucial to start with low concentrations of this compound and incrementally increase them to find the optimal balance between effective contamination control and minimal impact on plant health.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Unveiling the shield: decoding UPSIDE®-induced biochemical responses against Botrytis cinerea in grapevine [frontiersin.org]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. cipac.org [cipac.org]

- 6. researchgate.net [researchgate.net]

- 7. greenhousegrower.com [greenhousegrower.com]

- 8. cropandweed.com [cropandweed.com]

Amisulbrom: Application Notes and Protocols for Integrated Pest Management (IPM) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amisulbrom, a sulfonamide fungicide, and its role in Integrated Pest Management (IPM) research programs. Detailed protocols for key experiments are outlined to facilitate further investigation into its efficacy, resistance management, and environmental impact.

Introduction to this compound

This compound is a potent, oomycete-specific fungicide belonging to the Quinone inside Inhibitor (QiI) class of fungicides.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 21.[2] Its primary application is the control of late blight (Phytophthora infestans) in potatoes and downy mildew (Plasmopara viticola) in grapes.[3][4] this compound's unique mode of action and efficacy make it a valuable tool in IPM strategies, particularly in managing resistance to other fungicide classes.

Mechanism of Action

This compound functions by inhibiting mitochondrial respiration in target oomycetes.[5] Specifically, it binds to the Qi (Quinone 'inside') binding site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2] This binding blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This leads to the cessation of vital cellular processes and ultimately, the death of the pathogen.

Caption: this compound inhibits the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

Role in Integrated Pest Management (IPM)

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[6] Chemical control, including the use of fungicides like this compound, is a critical component of many IPM programs, but it is used judiciously and in a manner that minimizes risks to human health and the environment.

The role of this compound in IPM includes:

-

Resistance Management: Due to its unique mode of action (FRAC Group 21), this compound is a valuable rotational partner with other fungicides that have different modes of action.[2] This helps to delay the development of resistance in pathogen populations.[7]

-

Efficacy: this compound has demonstrated high efficacy against key oomycete pathogens, providing reliable disease control and protecting crop yields.[4][8]

-

Target Specificity: As an oomycete-specific fungicide, it has a more targeted spectrum of activity compared to broad-spectrum fungicides, which can be beneficial for preserving non-target organisms.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and non-target effects of this compound from various research studies.

Table 1: Efficacy of this compound against Plant Pathogens

| Crop | Target Pathogen | Application Rate | Efficacy Metric | Result | Reference |

| Potato | Phytophthora infestans | 500 ml/ha (20% SC) | Percent Disease Incidence | 15.35% (vs. 92.10% in control) | [8] |

| Potato | Phytophthora infestans | 500 ml/ha (20% SC) | Yield | 30.25 t/ha (vs. 16.25 t/ha in control) | [8] |

| Grapes | Plasmopara viticola | 375 ml/ha (20% SC) | Percent Disease Index (PDI) on Leaves | 0.00 - 18.19 (vs. 8.43 - 59.56 in control) | [4] |

| Grapes | Plasmopara viticola | 375 ml/ha (20% SC) | Harvestable Yield | 19.07 - 19.68 kg/vine (vs. 8.43 - 14.59 kg/vine in control) | [4] |

| Grapes | Plasmopara viticola | - | EC50 (in vitro leaf disc assay) | < 0.1 µg/ml | [4] |

Table 2: Effects of this compound on Non-Target Organisms

| Organism | Test Type | Concentration | Observed Effect | Reference |

| Zebrafish (Danio rerio) embryos | Acute toxicity | 0.75 µM | Phenotypic microphthalmia, dysregulation of retinal development genes | [9] |

| Aquatic Species | General Risk Assessment | - | Poses a greater risk to aquatic species and earthworms | [3] |

| Honey Bees | General Risk Assessment | - | Moderately toxic | [3] |

| Birds | General Risk Assessment | - | Moderately toxic | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide research on this compound.

Protocol for In Vivo Efficacy Testing of this compound on Potato Late Blight (Phytophthora infestans)

Objective: To evaluate the efficacy of this compound in controlling late blight on potato plants under greenhouse conditions.

Materials:

-

Potato plants (susceptible variety) grown in pots

-

Phytophthora infestans inoculum

-

This compound formulation (e.g., 20% SC)

-

Pressurized sprayer

-

Controlled environment growth chamber or greenhouse

-

Disease assessment scale (e.g., 0-9 scale)

Procedure:

-

Plant Propagation: Grow potato plants from certified seed tubers in a sterile potting mix until they reach the 4-6 leaf stage.

-

Inoculum Preparation: Prepare a sporangial suspension of P. infestans from a fresh culture grown on a suitable medium (e.g., rye agar). Adjust the concentration to approximately 5 x 10^4 sporangia/mL in sterile distilled water.

-

Fungicide Application: Prepare the desired concentrations of this compound in water. Apply the fungicide solution to the potato foliage until runoff using a pressurized sprayer. Include an untreated control group (sprayed with water only) and a positive control group (sprayed with a standard fungicide).

-

Inoculation: 24 hours after fungicide application, inoculate the plants by spraying the P. infestans sporangial suspension evenly over the foliage.

-

Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% RH) at 18-20°C for 24-48 hours to facilitate infection.

-

Disease Development: Transfer the plants to a greenhouse or growth chamber with conditions conducive to late blight development (e.g., 15-20°C with high humidity).

-

Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves using a standard disease rating scale. Calculate the Percent Disease Index (PDI).

-

Data Analysis: Statistically analyze the PDI data to determine the efficacy of the this compound treatments compared to the controls.

Caption: Workflow for in vivo efficacy testing of this compound.

Protocol for Monitoring this compound Resistance in Phytophthora infestans

Objective: To determine the sensitivity of P. infestans isolates to this compound and monitor for the development of resistance.

Materials:

-

P. infestans isolates collected from the field

-

Rye agar medium

-

This compound (technical grade)

-

Solvent (e.g., acetone or DMSO)

-

Petri dishes (90 mm)

-

Sterile distilled water

-

Incubator

Procedure:

-

Isolate Collection and Culture: Collect infected leaf samples from potato fields. Isolate P. infestans by placing small pieces of infected tissue onto a selective medium. Subculture the isolates on rye agar.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Amended Media Preparation: Prepare rye agar medium and cool to 45-50°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended agar into Petri dishes.

-